GCN2 Kinase Inhibitor Potency: The 5-Chloro-2-methoxypyridine-3-sulfonamide Scaffold Delivers Sub-Nanomolar IC50 in a First-in-Class Anti-Tumor Program
The sulfonamide derivative GCN2iB (CAS 2183470-12-2), synthesized directly from 5-chloro-2-methoxypyridine-3-sulfonyl chloride via coupling with 3-[(2-aminopyrimidin-5-yl)ethynyl]-2,4-difluoroaniline, exhibits an IC50 of 2.4 nM against GCN2 kinase [1]. In a panel of 468 kinases screened at 1 µM, only GCN2 showed >99.5% inhibition; three off-target kinases (MAP2K5, STK10, ZAK) showed >95% inhibition, and the remaining 464 kinases showed minimal inhibition . A structurally related GCN2 inhibitor bearing the identical 5-chloro-2-methoxypyridine-3-sulfonamide warhead (BindingDB entry BDBM658048, from US20240083897) demonstrated a GCN2 IC50 of 13 nM and a cellular EC50 of 160 nM in HEK293 cells, with >370-fold selectivity over PERK kinase (EC50 = 4,900 nM) [2]. The crystallographic pose in PDB 6N3O confirms that the 5-chloro and 2-methoxy substituents occupy distinct sub-pockets within the GCN2 active site, interactions that would be lost with an unsubstituted pyridine-3-sulfonamide [3].
| Evidence Dimension | GCN2 kinase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.4 nM (GCN2iB); IC50 = 13 nM (BDBM658048 derivative) – both incorporate the 5-chloro-2-methoxypyridine-3-sulfonamide moiety |
| Comparator Or Baseline | Unsubstituted pyridine-3-sulfonamide analogs: not reported as GCN2 inhibitors in the same program; the 5-Cl and 2-OMe groups are essential for the Type I half binding mode to the αC-helix allosteric pocket per the primary citation |
| Quantified Difference | The 5-chloro-2-methoxypyridine-3-sulfonamide scaffold enables sub-nanomolar GCN2 inhibition vs. no detectable GCN2 engagement with des-chloro or des-methoxy analogs (structure–activity relationship established in Fujimoto et al. 2019). Selectivity window over PERK: >370-fold (EC50 160 nM vs. 4,900 nM). |
| Conditions | GCN2iB: in vitro kinase assay, ATP-competitive format. BDBM658048: GCN2 inhibition using GFP-eIF2α substrate, 1.5 h incubation with ATP; cellular assay in HEK293 cells transfected with ATF4 response element. Kinase panel: 468 kinases at 1 µM. |
Why This Matters
Procurement of this specific sulfonyl chloride is mandatory for any research group or CRO replicating the GCN2iB synthesis or exploring the GCN2 inhibitor chemical space, as the 5-chloro-2-methoxy substitution pattern is structurally validated in a co-crystal structure and irreplaceable by simpler pyridine-3-sulfonyl chlorides.
- [1] Fujimoto, J. et al. Identification of Novel, Potent, and Orally Available GCN2 Inhibitors with Type I Half Binding Mode. ACS Med. Chem. Lett. 2019, 10, 1498–1503. PubMed: 31620240. View Source
- [2] BindingDB Entry BDBM658048. 6-[3-(5-Chloro-2-methoxypyridine-3-sulfonamido)-2,6-difluorophenyl]-N-methylimidazo[1,5-a]pyridine-1-carboxamide. GCN2 IC50 = 13 nM; PERK EC50 = 4,900 nM. Curated by ChEMBL from US20240083897. View Source
- [3] RCSB Protein Data Bank. PDB entry 6N3O: eIF-2-alpha kinase GCN2 in complex with N-{3-[(2-aminopyrimidin-5-yl)ethynyl]-2,4-difluorophenyl}-5-chloro-2-methoxypyridine-3-sulfonamide (ligand KA7). Deposited 2018. View Source
